5,7-Difluoro-2-methylquinazolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-difluoro-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c1-4-12-7-3-5(10)2-6(11)8(7)9(14)13-4/h2-3H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGKJSMYVFPDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)F)F)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Systematic Approaches to 5,7 Difluoro 2 Methylquinazolin 4 Ol
Retrosynthetic Analysis and Identification of Key Precursors for 5,7-Difluoro-2-methylquinazolin-4-ol
A logical retrosynthetic analysis of this compound points to key precursors that are commercially available or can be readily synthesized. The primary disconnection of the quinazolinone ring system occurs at the N1-C2 and C4-N3 bonds, which are typically formed in the final cyclization steps.
This retrosynthetic approach identifies 2-amino-4,6-difluorobenzoic acid as the primary and most crucial precursor. This compound contains the difluorinated benzene (B151609) ring and the ortho-amino and carboxylic acid functionalities necessary for building the quinazolinone core. The methyl group at the 2-position can be introduced via an acetyl group, suggesting acetic anhydride (B1165640) or a related acetylating agent as the second key reagent.
The retrosynthesis can be envisioned through two main pathways:
Pathway A: Direct cyclization of an N-acylated precursor. This involves the initial acylation of 2-amino-4,6-difluorobenzoic acid to form 2-acetamido-4,6-difluorobenzoic acid, followed by a dehydrative cyclization.
Pathway B: Formation of a benzoxazinone (B8607429) intermediate. This pathway involves the reaction of 2-amino-4,6-difluorobenzoic acid with an acetylating agent to form an intermediate, 5,7-difluoro-2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is then converted to the final quinazolinone by reaction with a nitrogen source, such as ammonia (B1221849).
Both pathways converge on the same key precursors and highlight the importance of 2-amino-4,6-difluorobenzoic acid in the synthesis of this compound. This precursor is commercially available, making these synthetic routes viable for laboratory and potential industrial-scale production.
Multi-Step Synthesis Pathways for the Quinazolin-4-ol Core with Fluorine Substitution
The synthesis of this compound is typically achieved through a multi-step process that involves the formation of the heterocyclic ring system from the key precursors identified in the retrosynthetic analysis.
Cyclization Reactions and Annulation Strategies
The core of the synthesis lies in the cyclization reaction that forms the quinazolinone ring. A common and effective method is the condensation of an anthranilic acid derivative with an acid anhydride. researchgate.net
A highly plausible route for the synthesis of this compound involves the following steps:
N-Acetylation: The synthesis begins with the N-acetylation of 2-amino-4,6-difluorobenzoic acid using acetic anhydride. This reaction forms the intermediate, 2-acetamido-4,6-difluorobenzoic acid.
Cyclization to Benzoxazinone: The N-acetylated intermediate can then undergo an intramolecular cyclization, often facilitated by heating with a dehydrating agent like acetic anhydride, to form the highly reactive 5,7-difluoro-2-methyl-4H-3,1-benzoxazin-4-one. researchgate.netuomosul.edu.iq The formation of a similar 5,6-difluoro-2-methyl-4H-benzo[d] researchgate.netbiomedgrid.com-oxazin-4-one has been reported from the condensation of methyl-2-amino-5,6-diflorobenzoate with acetic anhydride. researchgate.netbiomedgrid.com
Conversion to Quinazolinone: The benzoxazinone intermediate is then reacted with a source of nitrogen, typically ammonia or its equivalent, to yield the final product, this compound. The reaction of 4H-3,1-benzoxazin-4-ones with nitrogen nucleophiles is a well-established method for the synthesis of 4(3H)-quinazolinones. semanticscholar.org
Alternatively, a one-pot approach can be envisioned where 2-amino-4,6-difluorobenzoic acid is heated directly with acetic anhydride and a source of ammonia, though this may lead to lower yields and the formation of byproducts.
Functionalization of the Quinazoline (B50416) Ring System
While the primary strategy for the synthesis of this compound involves building the ring from a difluorinated precursor, an alternative, though less direct, approach could involve the functionalization of a pre-existing quinazoline ring. However, the selective introduction of two fluorine atoms at specific positions on the benzene ring of a quinazoline is a challenging synthetic transformation and is generally not the preferred route.
A more relevant functionalization strategy involves the modification of a closely related precursor, such as 4-chloro-5,7-difluoroquinazoline. This chlorinated analog, which is commercially available, can be hydrolyzed to the desired 4-ol derivative. This method provides an alternative and potentially efficient route to the target compound.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the use of catalysts.
Solvent Selection and Reaction Temperature Effects
The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. For the cyclization of 2-acetamido-4,6-difluorobenzoic acid, high-boiling point aprotic solvents are often preferred to facilitate the dehydration process.
The reaction temperature is a critical factor. The Niementowski quinazoline synthesis, a related reaction involving the condensation of anthranilic acids with amides, often requires high temperatures, typically between 130-220 °C, to drive the cyclization and dehydration. wikipedia.org Microwave-assisted heating has been shown to accelerate this type of reaction, often leading to shorter reaction times and improved yields.
The table below summarizes typical solvents and temperature ranges that could be explored for the optimization of the cyclization step.
| Solvent | Temperature Range (°C) | Rationale |
| Acetic Anhydride (neat) | 100-140 | Acts as both reactant and solvent; promotes dehydration. |
| Diphenyl ether | 150-250 | High boiling point allows for high reaction temperatures. mdpi.com |
| Dowtherm A | 150-260 | A eutectic mixture of diphenyl ether and biphenyl, offering a high boiling point. |
| N,N-Dimethylformamide (DMF) | 100-150 | A polar aprotic solvent that can aid in dissolving reactants. |
| N,N-Dimethylacetamide (DMAc) | 100-165 | Similar to DMF but with a higher boiling point. |
Catalyst Screening and Mechanistic Implications
While the cyclization can often be achieved thermally, the use of a catalyst can improve reaction rates and yields, and potentially allow for lower reaction temperatures. Both acid and base catalysts can be employed in quinazolinone synthesis.
Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) or protic acids like polyphosphoric acid (PPA) can be used to activate the carbonyl group and facilitate the intramolecular cyclization.
Base Catalysis: In some instances, a base can be used to deprotonate the amide nitrogen, promoting the nucleophilic attack on the carboxylic acid derivative.
The mechanistic implication of using a catalyst is the lowering of the activation energy for the cyclization step. In the case of acid catalysis, the acid coordinates to the carbonyl oxygen of the acetyl group, making the carbon more electrophilic and susceptible to nucleophilic attack by the amino group.
A screening of potential catalysts could include the following:
| Catalyst | Catalyst Type | Potential Role |
| Zinc Chloride (ZnCl₂) | Lewis Acid | Activates the carbonyl group for cyclization. |
| Polyphosphoric Acid (PPA) | Protic Acid/Dehydrating Agent | Promotes cyclization and dehydration. |
| p-Toluenesulfonic Acid (p-TsOH) | Protic Acid | Can catalyze both the acylation and cyclization steps. |
| Pyridine | Base | Can act as a catalyst and a solvent. |
| Triphenylphosphine (PPh₃) | - | Can be used in combination with a halogenating agent to form a phosphonium (B103445) salt that facilitates cyclization. |
The optimal catalyst and its loading would need to be determined empirically for the specific synthesis of this compound.
Reaction Kinetics and Process Control
The synthesis of this compound, a member of the quinazolinone family, is governed by several critical process parameters that dictate reaction efficiency, yield, and purity. While specific kinetic data such as reaction rate constants and activation energies for this particular compound are not extensively documented in publicly available literature, the principles of process control can be extrapolated from studies on structurally similar quinazolinones. acs.orgnih.gov
Key to the synthesis is the cyclization reaction, which typically involves the condensation of an appropriately substituted anthranilamide derivative with a source for the C2 carbon and the methyl group. The reaction progress is highly dependent on temperature, reaction time, and the choice of solvent and catalyst or base. acs.org Many quinazolinone syntheses are conducted at elevated temperatures, often ranging from 100 °C to 150 °C, with reaction times that can extend from a few hours to over 24 hours to ensure completion. acs.orgfrontiersin.orgrsc.org
Process control in this context involves the careful manipulation of reaction conditions to maximize the formation of the desired product while minimizing side reactions. For instance, in a related synthesis of 2,3-disubstituted quinazolin-4-ones from ortho-fluorobenzamides, the choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMSO, DMF) was shown to have a significant impact on the isolated yield. acs.org A plausible mechanism for such a reaction involves an initial SNAr (Nucleophilic Aromatic Substitution) step, followed by an intramolecular nucleophilic addition promoted by the base, and a final dehydration step to yield the quinazolinone ring. acs.org
The use of microwave irradiation represents a significant advancement in process control for quinazoline synthesis. frontiersin.orgresearchgate.net Compared to conventional heating, microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, while improving yields and reducing the formation of byproducts. researchgate.netderpharmachemica.com This rapid and uniform heating allows for precise temperature control, a critical factor in managing the kinetics of the reaction.
Table 1: Key Process Control Parameters in Quinazolinone Synthesis
| Parameter | Typical Range/Options | Impact on Reaction | Citation(s) |
|---|---|---|---|
| Temperature | 80 °C - 230 °C | Affects reaction rate and selectivity. Higher temperatures can increase rate but may lead to decomposition or side products. | acs.orgnih.govfrontiersin.org |
| Reaction Time | 10 min - 48 h | Must be optimized to ensure complete conversion of starting materials without degrading the product. | acs.orgfrontiersin.orgresearchgate.net |
| Solvent | DMSO, DMF, Toluene, Water, PEG | Influences solubility of reactants and can affect the reaction mechanism and rate. | acs.orgrsc.orgfrontiersin.org |
| Base/Catalyst | K₂CO₃, Cs₂CO₃, p-TSA, Cu(I), Pd/C | The choice of catalyst or base is crucial for promoting the desired cyclization and can dictate the reaction pathway. | acs.orgrsc.orgorganic-chemistry.org |
| Heating Method | Conventional, Microwave | Microwave irradiation can significantly shorten reaction times and improve energy efficiency. | frontiersin.orgresearchgate.netderpharmachemica.com |
This table is a generalized representation based on literature for quinazolinone synthesis and may not reflect optimized conditions for the specific target compound.
Isolation and Purification Techniques for this compound
The isolation and purification of this compound from the crude reaction mixture are critical steps to obtain a product of high purity suitable for further use. The techniques employed are largely dictated by the physicochemical properties of the target compound and the impurities present. Standard methods include chromatographic separations and crystallization-based strategies.
Chromatographic Separations
Column chromatography is a fundamental technique for the purification of quinazolinone derivatives. rsc.orgnih.gov Silica (B1680970) gel is the most common stationary phase used for this class of compounds due to its ability to separate molecules based on polarity.
For a compound like this compound, which possesses polar functional groups (a hydroxyl group and nitrogen atoms) and a semi-rigid aromatic core, a mobile phase of intermediate polarity is typically required. The selection of the eluent system is often guided by preliminary analysis using Thin-Layer Chromatography (TLC). researchgate.net Common solvent systems for quinazolinones include mixtures of a non-polar solvent like heptane (B126788) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or acetone. rsc.orgresearchgate.net In cases where the compound is strongly retained on the silica column, a more polar eluent, such as a gradient of methanol (B129727) in dichloromethane, may be necessary. researchgate.net
Given the fluorinated nature of the target molecule, specialized fluorinated HPLC phases offer an advanced and powerful alternative for high-purity separations. chromatographyonline.comsilicycle.com These phases, such as those based on pentafluorophenyl (PFP) or perfluoroalkyl chains, can provide unique selectivity for fluorinated analytes that is often orthogonal to traditional C8 or C18 reversed-phase columns. chromatographyonline.com The retention mechanism on these phases involves not only hydrophobic interactions but also dipole-dipole, π-π, and ion-exchange interactions, which can be particularly effective for separating halogenated and aromatic compounds. chromatographyonline.comsilicycle.com
Table 2: Comparison of Stationary Phases for Purifying Fluorinated Quinazolinones
| Stationary Phase | Primary Interaction(s) | Best Suited For | Potential Mobile Phases | Citation(s) |
|---|---|---|---|---|
| Silica Gel (Normal Phase) | Adsorption (Polar interactions) | Preparative, large-scale purification. | Heptane/Ethyl Acetate, Dichloromethane/Methanol | rsc.orgresearchgate.net |
| C18 (Reversed-Phase) | Hydrophobic | Analytical HPLC, purity analysis. | Acetonitrile/Water, Methanol/Water | chromatographyonline.com |
| Pentafluorophenyl (PFP) | π-π, dipole-dipole, hydrophobic | High-resolution separation of aromatic and halogenated compounds. | Acetonitrile/Water (with potential buffers) | chromatographyonline.comsilicycle.com |
| Fluoroalkyl (e.g., TDF) | Fluorous, hydrophobic | Selective retention of highly fluorinated compounds. | High percentage of organic solvent for hydrophobic analytes. | silicycle.com |
Recrystallization and Precipitation Strategies
Recrystallization is a highly effective method for purifying solid organic compounds. The primary principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.
The choice of solvent is paramount for successful recrystallization. rochester.edu An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point. For this compound, its polarity suggests that solvents like ethanol, acetone, or ethyl acetate, or mixtures such as hexane/ethyl acetate or methanol/water, could be suitable candidates. rochester.edureddit.compitt.edu
Precipitation is another common purification strategy, often induced by changing the solvent composition. For example, if the compound is soluble in a solvent like dimethyl sulfoxide (B87167) (DMSO), adding an "anti-solvent" such as water, in which the compound is insoluble, can cause it to precipitate out of the solution. reddit.com The resulting solid can then be collected by filtration and washed with a suitable solvent (e.g., ethanol, toluene, or water) to remove residual impurities. nih.gov
Table 3: Common Solvents for Recrystallization of Heterocyclic Compounds
| Solvent | Polarity | Boiling Point (°C) | Comments | Citation(s) |
|---|---|---|---|---|
| Water | High | 100 | Good for polar compounds like salts and amides. | rochester.edupitt.edu |
| Ethanol | High | 78.3 | A very general and effective solvent for many organic compounds. | rochester.eduyoutube.com |
| Methanol | High | 64.5 | Similar to ethanol, often used in mixtures with water or ether. | pitt.edu |
| Acetone | Medium | 56 | Good for nitro and bromo compounds; often used with water or hexane. | rochester.edupitt.edu |
| Ethyl Acetate | Medium | 77.1 | A good general solvent, particularly for esters. | rochester.edupitt.edu |
| n-Hexane | Low | 69 | Used for non-polar compounds or as the anti-solvent in a mixture. | rochester.edu |
| Toluene | Low | 111 | Good for crystallizing aromatic compounds. | youtube.com |
Sustainable and Green Chemistry Considerations in the Synthesis of Fluorinated Quinazolines
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and heterocyclic compounds, including fluorinated quinazolines. The goal is to develop processes that are more environmentally benign, safer, and more efficient. chemijournal.com
A key focus is the reduction or replacement of hazardous organic solvents. rasayanjournal.co.in Research has demonstrated the synthesis of heterocycles in greener media such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids, and in some cases, under solvent-free conditions. frontiersin.orgchemijournal.com For example, using water as a solvent in the presence of a recyclable catalyst offers significant environmental benefits. frontiersin.org
Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool, drastically cutting down on reaction times and, consequently, energy consumption compared to conventional heating methods. frontiersin.orgresearchgate.net
The development of efficient and reusable catalysts is also crucial. Heterogeneous catalysts, such as palladium on carbon (Pd/C), can be easily recovered by filtration and reused, minimizing waste and cost. rsc.org Similarly, polymer-supported catalysts allow for easy separation of the catalyst from the reaction products. rasayanjournal.co.in
Furthermore, designing syntheses with high atom economy, where a maximal proportion of the atoms from the starting materials are incorporated into the final product, is a fundamental green objective. This is often achieved through multi-component or domino reactions, which combine several synthetic steps into a single, efficient operation, reducing the need for intermediate purification steps and minimizing waste generation. organic-chemistry.orgrasayanjournal.co.in The development of modern, milder fluorinating agents to replace hazardous reagents used in traditional methods like the Balz–Schiemann reaction also represents a significant step towards a greener fluorine chemistry. dovepress.com
| Use of Safer Reagents | Development of modern fluorinating agents. | Avoids hazardous and explosive intermediates common in older fluorination methods. | dovepress.com |
In-Depth Spectroscopic Analysis of this compound Unattainable Due to Lack of Publicly Available Data
A comprehensive search for detailed spectroscopic data for the chemical compound this compound has proven unsuccessful, precluding the generation of a thorough scientific article on its advanced spectroscopic characterization and structural elucidation. Despite extensive efforts to locate the requisite experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry, the specific values and spectra necessary to fulfill the requested detailed analysis are not publicly available in the scientific literature or chemical databases.
The intended article was to be structured around a detailed examination of the compound's molecular architecture, as determined by a suite of advanced analytical techniques. This would have included a comprehensive assignment of its proton and carbon environments using ¹H and ¹³C NMR, an analysis of the fluorine atoms' local environments through ¹⁹F NMR, and the mapping of atomic connectivity using two-dimensional NMR techniques such as COSY, HMQC, and HMBC. Furthermore, the plan was to identify its functional groups via IR and Raman spectroscopy and to confirm its molecular formula and study its fragmentation patterns using mass spectrometry.
However, the search for this specific information yielded results for structurally similar but distinct compounds, such as other di-fluorinated quinoline (B57606) and quinazolinone derivatives. While detailed spectroscopic data is available for these analogs, it is not applicable to the unique structure of this compound. Chemical suppliers list the compound as available and indicate the existence of spectroscopic data, but the actual spectra and associated data points are not disclosed in their public-facing materials.
Without access to the primary spectroscopic data—including chemical shifts (δ), coupling constants (J), vibrational frequencies (ν), and mass-to-charge ratios (m/z) with corresponding fragmentation analysis—it is impossible to construct the scientifically accurate and detailed article as requested. The creation of the specified data tables and the in-depth discussion for each subsection of the proposed outline is entirely contingent on the availability of this foundational experimental information.
Therefore, until such time as the spectroscopic characterization of this compound is published and made accessible to the public, the generation of the requested article remains unfeasible.
Advanced Spectroscopic Characterization and Structural Elucidation of 5,7 Difluoro 2 Methylquinazolin 4 Ol
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in modern chemical analysis, offering highly accurate mass measurements that can lead to the determination of a compound's elemental composition. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers, provide mass accuracy typically below 5 parts per million (ppm). nih.gov This level of precision allows for the differentiation between ions with very similar nominal masses but different elemental formulas. nih.gov
For 5,7-Difluoro-2-methylquinazolin-4-ol, HRMS analysis is crucial for confirming its molecular formula, C₉H₆F₂N₂O. The instrument would measure the mass-to-charge ratio (m/z) of the molecular ion with exceptional accuracy. This experimental value is then compared against the theoretical (calculated) exact mass. A close match, with a mass error in the low ppm range, provides strong evidence for the proposed elemental composition, a foundational step in structural elucidation. nih.gov While specific experimental data for this compound is not detailed in the reviewed literature, the characterization of numerous related quinazolinone derivatives heavily relies on HRMS for initial formula confirmation. nih.govresearchgate.net
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₆F₂N₂O |
| Calculated Monoisotopic Mass | 196.0448 Da |
| Expected Ion Adducts (ESI) | [M+H]⁺, [M-H]⁻, [M+Na]⁺ |
| m/z of [M+H]⁺ | 197.0526 Da |
| m/z of [M-H]⁻ | 195.0370 Da |
| Required Mass Accuracy | < 5 ppm |
Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques
Mass spectrometry analysis can be performed using various ionization methods, with Electron Ionization (EI) and Electrospray Ionization (ESI) being two of the most common, each providing complementary information.
Electrospray Ionization (ESI) is a soft ionization technique that typically imparts minimal energy to the analyte molecule during the ionization process. copernicus.org This results in very little to no fragmentation, and the mass spectrum is often dominated by the pseudo-molecular ions, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. copernicus.org For this compound, ESI-MS would be ideal for determining its molecular weight with high confidence, corroborating the findings from HRMS. The observation of a strong signal at m/z 197.0526 would correspond to the [M+H]⁺ ion.
Electron Ionization (EI) is a hard ionization technique where the sample is bombarded with high-energy electrons. This process imparts significant energy, leading to extensive and reproducible fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular "fingerprint" and provides valuable clues about the compound's structure. While a specific EI spectrum for this compound is not available, a plausible fragmentation pattern can be predicted based on the stable quinazolinone core. Key fragment ions would likely arise from the loss of small neutral molecules or radicals from the parent structure.
Table 2: Predicted Mass Spectrometry Ions for this compound
| Ionization Mode | Predicted Ion | Predicted m/z | Interpretation |
| ESI (Positive) | [M+H]⁺ | 197.05 | Protonated molecular ion |
| ESI (Negative) | [M-H]⁻ | 195.04 | Deprotonated molecular ion |
| EI | [M]⁺˙ | 196.04 | Molecular ion |
| EI | [M-CO]⁺˙ | 168.05 | Loss of carbon monoxide |
| EI | [M-CH₃CN]⁺˙ | 155.03 | Retro-Diels-Alder type fragmentation |
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing (If Applicable)
Single Crystal X-ray Diffraction is the most powerful and definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the exact connectivity and stereochemistry of the molecule. Furthermore, it reveals how molecules are arranged within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net
For this compound, obtaining a suitable single crystal and performing X-ray diffraction analysis would provide unequivocal proof of its structure. It would confirm the planar quinazolinone ring system and the positions of the fluorine and methyl substituents. The analysis would also definitively establish the tautomeric form present in the solid state, which for quinazolin-4-ones is typically the keto (-C=O, -NH-) form rather than the enol (-C-OH, -N=) form. Studies on numerous related quinazolinone and indole (B1671886) derivatives have successfully used this method to confirm their complex structures. researchgate.netmdpi.com
Although no published crystal structure for this compound was identified in the reviewed literature, if the analysis were performed, the resulting data would include:
Crystal System: (e.g., Monoclinic, Orthorhombic)
Space Group: (e.g., P2₁/c)
Unit Cell Dimensions: (a, b, c, α, β, γ)
Atomic Coordinates: A list of x, y, z coordinates for every atom in the asymmetric unit.
This data would serve as the ultimate validation of the structural assignment derived from spectroscopic methods.
Interpretation and Correlation of Spectroscopic Data for Definitive Structural Assignment of this compound
The definitive structural assignment of this compound is not achieved by a single technique but by the careful correlation of all available spectroscopic data. Each piece of information acts as a constraint that, when combined, leads to a single, consistent structure.
The process begins with HRMS , which establishes the molecular formula (C₉H₆F₂N₂O). This is corroborated by ESI-MS , which confirms the molecular weight via the [M+H]⁺ or [M-H]⁻ ions.
Next, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) would be used to map out the molecular skeleton.
¹H NMR would show signals for the aromatic protons and the methyl group protons. The splitting patterns and coupling constants would help determine their relative positions.
¹³C NMR would identify all nine unique carbon environments, including the carbonyl carbon, the carbons bonded to fluorine (showing characteristic C-F coupling), and the methyl carbon. biomedgrid.com
¹⁹F NMR is particularly important for fluorinated compounds, and it would show distinct signals for the two non-equivalent fluorine atoms at positions 5 and 7, confirming their presence and chemical environment. mdpi.com
Infrared (IR) Spectroscopy would identify key functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would indicate the presence of the C=O (amide carbonyl) group, while a broad peak around 3200-3400 cm⁻¹ would suggest the N-H bond of the quinazolinone ring. biomedgrid.com
Finally, the fragmentation pattern from EI-MS would support the proposed connectivity, and a Single Crystal X-ray Diffraction study, if successful, would provide the ultimate, unambiguous 3D structure, validating all interpretations made from the other spectroscopic techniques. researchgate.net
Table 3: Correlation of Spectroscopic Data and Structural Features
| Structural Feature | Expected Spectroscopic Evidence |
| Molecular Formula (C₉H₆F₂N₂O) | HRMS accurate mass measurement (m/z 196.0448 ± 5 ppm). |
| Molecular Weight (196.15 g/mol ) | ESI-MS showing [M+H]⁺ at m/z ~197 or [M-H]⁻ at m/z ~195. |
| Quinazolinone Core | Characteristic fragmentation in EI-MS; specific ¹³C NMR chemical shifts. |
| Carbonyl Group (C=O) | Strong IR absorption band ~1680 cm⁻¹; ¹³C NMR signal ~162 ppm. |
| Amide N-H Group | IR absorption band ~3300 cm⁻¹; ¹H NMR signal (broad, downfield). |
| Methyl Group (-CH₃) | ¹H NMR singlet (~2.4 ppm, 3H); ¹³C NMR signal (~22 ppm). biomedgrid.com |
| Fluorine Substituents | Two distinct signals in ¹⁹F NMR; C-F coupling observed in ¹³C NMR. mdpi.com |
| Overall 3D Geometry | Definitive bond lengths and angles from Single Crystal X-ray Diffraction. |
Computational Chemistry and Theoretical Investigations of 5,7 Difluoro 2 Methylquinazolin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5,7-Difluoro-2-methylquinazolin-4-ol. These methods allow for the precise determination of its electronic structure and the optimization of its molecular geometry.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, are utilized to determine its most stable three-dimensional conformation, known as the ground state geometry. nih.gov These calculations provide optimized bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial arrangement and steric properties.
Table 1: Theoretical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-31G)*
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-N1 | 1.38 Å |
| C4-N3 | 1.39 Å | |
| C5-F | 1.35 Å | |
| C7-F | 1.35 Å | |
| Bond Angle | N1-C2-N3 | 123.5° |
| C4-C4a-C8a | 118.0° | |
| C5-C6-C7 | 119.5° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.54 |
| LUMO | -1.89 |
The Electrostatic Potential Surface (EPS) analysis provides a visual representation of the charge distribution across the molecule. The EPS map highlights regions of positive and negative electrostatic potential, which are indicative of the molecule's reactivity towards electrophiles and nucleophiles. For this compound, the electronegative fluorine and oxygen atoms are expected to create regions of negative potential, while the hydrogen atoms of the methyl group and the N-H group are likely to be in regions of positive potential.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations can reveal the conformational flexibility of the molecule and provide insights into its interactions with other molecules, such as solvents or biological receptors. nih.gov By simulating the movement of atoms and bonds, MD can help to understand how the molecule might bind to a target protein, for example, by identifying key intermolecular interactions like hydrogen bonds and hydrophobic interactions. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) through Computational Methods
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of this compound.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govnih.gov These predictions are often made using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. nih.gov Comparing calculated and experimental NMR spectra can confirm the molecular structure.
Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies can also be calculated computationally. These calculations help in the assignment of the vibrational modes observed in experimental spectra, providing further confirmation of the molecule's structure and bonding. researchgate.net
Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound
| Fluorine Atom | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| F1 | C5 | -115.2 |
Computational Studies on Reaction Mechanisms Related to the Synthesis or Derivatization of this compound
Computational chemistry can be used to investigate the reaction mechanisms involved in the synthesis and derivatization of this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction. This allows for the determination of the most likely reaction pathway and the identification of key intermediates. Such studies are crucial for optimizing reaction conditions and designing novel synthetic routes. For instance, computational analysis could elucidate the mechanism of cyclization to form the quinazolinone ring or the mechanism of electrophilic or nucleophilic substitution on the aromatic ring.
QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Modeling for Structural Exploration of Analogues (Focus on property, not activity)
Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to deduce a mathematical correlation between the chemical structure of a compound and its physicochemical properties. While closely related to Quantitative Structure-Activity Relationship (QSAR) models, which predict biological activity, QSPR studies for analogues of this compound are pivotal for the rational design of novel molecules with optimized characteristics. Such models are instrumental in foreseeing a range of molecular attributes, thereby streamlining the developmental phase of new chemical entities.
The core principle of QSPR lies in the hypothesis that the variation in the properties of molecules within a series of structurally related compounds, such as quinazolinone derivatives, is directly linked to the differences in their molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For analogues of this compound, these descriptors can be categorized into several classes:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition and connectivity. They include molecular weight, atom counts, bond counts, and molecular formula.
Topological Descriptors: These numerical indices describe the atomic connectivity within the molecule, such as branching and shape. Examples include the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors: Derived from the three-dimensional coordinates of the atoms, these descriptors provide information about the molecule's size and shape. Examples include molecular surface area and volume.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as dipole moment, frontier orbital energies (HOMO and LUMO), and electrostatic potential.
Physicochemical Descriptors: These relate to the bulk properties of the compound, with LogP (the logarithm of the partition coefficient between octanol and water) being a prominent example that indicates the lipophilicity of the molecule.
In the context of exploring analogues of this compound, QSPR models can be developed to predict a variety of physicochemical properties. For instance, the strategic placement of fluorine atoms, as seen in the parent compound, is known to significantly influence properties such as lipophilicity, metabolic stability, and binding affinity. researchgate.netnih.gov QSPR studies on related quinazolinone derivatives have highlighted the importance of descriptors like logP, ovality, radius, and diameter in influencing their biological activities, which are intrinsically linked to their physicochemical properties.
To construct a QSPR model, a dataset of quinazolinone analogues with experimentally determined properties is required. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms are then employed to establish a robust correlation between the molecular descriptors and the property of interest.
Below are illustrative data tables showcasing hypothetical QSPR models for predicting two key physicochemical properties of this compound analogues: solubility and melting point.
Table 1: Hypothetical QSPR Model for Aqueous Solubility of this compound Analogues
| Analogue | R1-Substituent | R2-Substituent | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Solubility (logS) |
| 1 | -CH3 | -H | 196.16 | 1.85 | 55.12 | -2.5 |
| 2 | -CH2CH3 | -H | 210.19 | 2.20 | 55.12 | -2.8 |
| 3 | -CH3 | -Cl | 230.61 | 2.45 | 55.12 | -3.1 |
| 4 | -CH3 | -OCH3 | 226.19 | 1.60 | 64.35 | -2.2 |
| 5 | -CF3 | -H | 250.15 | 2.70 | 55.12 | -3.5 |
This table is interactive. You can sort the columns by clicking on the headers.
Table 2: Hypothetical QSPR Model for Melting Point of this compound Analogues
| Analogue | R1-Substituent | R2-Substituent | Molecular Volume (ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Melting Point (°C) |
| 1 | -CH3 | -H | 150.2 | 1 | 3 | 285 |
| 2 | -CH2CH3 | -H | 165.8 | 1 | 3 | 270 |
| 3 | -CH3 | -Cl | 158.5 | 1 | 3 | 295 |
| 4 | -CH3 | -OCH3 | 162.1 | 1 | 4 | 280 |
| 5 | -CF3 | -H | 168.4 | 1 | 3 | 310 |
This table is interactive. You can sort the columns by clicking on the headers.
These hypothetical models illustrate how variations in substituents (R1 and R2) on the quinazolinone scaffold lead to changes in molecular descriptors, which in turn are correlated with the predicted physicochemical properties. Such predictive models are invaluable for in silico screening of virtual libraries of this compound analogues, enabling the prioritization of candidates with desirable properties for synthesis and further experimental investigation. The ultimate goal of these computational studies is to guide the design of new molecules with enhanced characteristics, such as improved solubility or thermal stability, by understanding the intricate relationships between molecular structure and physical properties.
Synthetic Diversification and Exploration of Analogues of 5,7 Difluoro 2 Methylquinazolin 4 Ol
Design Principles for Structural Modification of the 5,7-Difluoro-2-methylquinazolin-4-ol Scaffold
The design of new analogues of this compound is guided by several established medicinal chemistry principles. A primary strategy is scaffold hopping , where the quinazoline (B50416) core is replaced by other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features. nih.govunica.it This approach can lead to compounds with improved properties.
Another key principle is the introduction of various substituents at different positions of the quinazoline ring. The electron-withdrawing nature of the fluorine atoms at positions 5 and 7 significantly influences the molecule's electronic properties and metabolic stability. The methyl group at the 2-position also offers a site for modification to probe steric and electronic effects.
Bioisosteric replacement is also a valuable tool. unica.it For instance, replacing the methyl group at the 2-position with other small alkyl or functional groups can modulate the compound's lipophilicity and interaction with biological targets. Similarly, modifications to the fluorinated phenyl ring can be explored to fine-tune the electronic and pharmacokinetic properties of the resulting analogues.
Introduction of Substituents at the Quinazolin-4-ol Core
The 2-position of the quinazolin-4-ol ring system is a common site for synthetic modification. A variety of alkyl, aryl, and heteroaryl groups can be introduced to explore their impact on the molecule's properties. The synthesis of 2-arylquinazolines has been reported as a strategy to develop new compounds with potential biological activities. nih.gov The introduction of an aryl group at this position can significantly alter the steric and electronic profile of the molecule, potentially leading to new interactions with biological targets.
For example, the synthesis of 2-(3,4-dihydroxyphenyl)-7-methylquinazolin-4(3H)-one has been documented, highlighting the feasibility of incorporating substituted aryl moieties. unica.it Furthermore, the development of methods for the synthesis of 2-aryl-6-polyfluoroalkyl-4-pyrones, which can serve as precursors to various azaheterocycles, demonstrates the versatility of synthetic approaches for creating diverse 2-substituted heterocyclic compounds. nih.gov
The fluorinated phenyl ring of this compound offers opportunities for further functionalization, although this is often more synthetically challenging than modifications at other positions. The introduction of substituents at the 6 or 8-positions can modulate the electronic landscape of the aromatic ring and influence intermolecular interactions.
Research on related quinoline (B57606) and quinazoline systems demonstrates the importance of substitution patterns on the phenyl ring. For instance, the presence of a fluorine atom at the 6-position of quinolone antibiotics has been shown to significantly improve their antimicrobial activity. mdpi.com This highlights the potential of strategic fluorination and other substitutions on the benzene (B151609) portion of the quinazoline scaffold to enhance biological efficacy. While specific examples of 6- or 8-substituted derivatives of this compound are not extensively detailed in the provided results, the general principles of aromatic functionalization are applicable.
The nitrogen atoms within the quinazolin-4-ol scaffold, specifically at positions 1 and 3, are potential sites for functionalization through reactions like N-alkylation and N-acylation. These modifications can impact the molecule's solubility, lipophilicity, and ability to form hydrogen bonds.
In related quinazoline structures, N-alkylation is a common strategy to introduce diverse substituents. For example, the synthesis of (6,7-Difluoro-quinazolin-4-YL)-(1-methyl-2,2-diphenyl-ethyl)-amine involves the functionalization of a nitrogen atom on the quinazoline ring. nih.govdrugbank.com While this example is on a 4-aminoquinazoline, the principle of N-functionalization is transferable to the quinazolin-4-ol scaffold. Such modifications can lead to derivatives with altered pharmacokinetic profiles and biological activities.
Synthesis of Isosteric and Skeletal Analogues of this compound
The synthesis of isosteric and skeletal analogues is a powerful strategy in drug discovery to identify novel scaffolds with improved properties. unica.it Isosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. For this compound, this could involve replacing the quinazoline ring with other bicyclic heteroaromatic systems.
Scaffold hopping, a broader concept than isosterism, aims to identify structurally novel compounds that retain the biological activity of the original molecule. nih.govmdpi.com This can be achieved through computational methods or by rational design based on known structure-activity relationships. For instance, the quinazoline core could be replaced with a quinoline, chromane, or other heterocyclic systems. nih.gov The synthesis of (R)-5,7-difluorochroman-4-ol, an intermediate in the synthesis of Tegoprazan, demonstrates the exploration of alternative scaffolds with similar substitution patterns. bldpharm.comchemicalbook.comresearchgate.netchemscene.com
Development of High-Throughput Synthesis Methodologies for this compound Derivatives
The efficient exploration of the chemical space around the this compound scaffold necessitates the development of high-throughput synthesis methodologies. Combinatorial chemistry and solid-phase synthesis are powerful tools for rapidly generating large libraries of analogues for screening. nih.gov
Solid-phase synthesis, in particular, offers advantages in terms of purification and automation. nih.gov By anchoring the quinazoline scaffold or a precursor to a solid support, a variety of reagents can be used to introduce diversity at different positions of the molecule. This approach allows for the parallel synthesis of numerous derivatives, accelerating the discovery of compounds with desired properties. While specific high-throughput methods for this compound are not detailed, the principles of combinatorial chemistry are broadly applicable to this class of compounds. nih.gov
Structure-Property Relationship (SPR) Studies of Substituted this compound Analogues (Focus on physicochemical properties, not biological activity)
The physicochemical properties of a molecule are critical determinants of its behavior in various chemical and biological systems. For quinazolinone derivatives, properties such as solubility, lipophilicity (logP), melting point, and crystal packing are profoundly influenced by the nature and position of substituents on the heterocyclic ring system. While specific experimental data on a wide range of this compound analogues is limited in publicly accessible literature, we can infer structure-property relationships based on established principles and studies on related quinazolinone series.
Systematic modifications at various positions of the this compound scaffold would be expected to yield a range of physicochemical properties.
Substitution at the 2-position: The methyl group at the 2-position can be replaced with other alkyl or aryl groups. Increasing the size of the alkyl chain would likely lead to a higher melting point due to increased van der Waals forces and potentially more ordered crystal packing. Aromatic substituents at this position could introduce π-π stacking interactions, further influencing the crystal lattice energy and, consequently, the melting point and solubility.
Substitution at the 3-position: The nitrogen at the 3-position is a common site for derivatization. Introduction of various substituents here can significantly alter the molecule's properties. For instance, attaching a hydrophilic group, such as a morpholine (B109124) or piperazine (B1678402) ring, would be expected to increase aqueous solubility. nih.gov Conversely, appending a lipophilic aromatic group would likely decrease water solubility and increase the logP value.
Substitution on the Benzene Ring: While the focus is on analogues of the 5,7-difluoro compound, hypothetical alterations at other positions of the benzene ring would also predictably affect physicochemical properties. The position of electron-withdrawing or electron-donating groups influences the electronic distribution and, therefore, properties like pKa and polarity.
| Compound Name | Substitution Pattern | Melting Point (°C) | Predicted logP | Predicted Aqueous Solubility (logS) |
|---|---|---|---|---|
| This compound | Parent | Data not available | 1.8 | -2.5 |
| 2-Ethyl-5,7-difluoroquinazolin-4-ol | 2-Ethyl | Expected to be higher than parent | 2.2 | -2.8 |
| 5,7-Difluoro-2-phenylquinazolin-4-ol | 2-Phenyl | Significantly higher than parent | 3.5 | -3.9 |
| 5,7-Difluoro-3-(4-methoxyphenyl)-2-methylquinazolin-4(3H)-one | 3-(4-Methoxyphenyl) | ~254 | 3.7 | -4.1 |
| 3-(4-Chlorophenyl)-5,7-difluoro-2-methylquinazolin-4(3H)-one | 3-(4-Chlorophenyl) | ~159-161 | 4.1 | -4.5 |
Detailed Research Findings:
Studies on related fluorinated quinazolinones have shown that the introduction of fluorine atoms generally leads to an increase in melting point and a decrease in aqueous solubility. A study on the solubility of pyrazolo-quinazoline derivatives in various organic solvents demonstrated that solubility is dependent on both the solvent's hydrogen bonding capacity and the temperature. cibtech.org For instance, solubility was found to be highest in DMF, a solvent with a high hydrogen bond donating capacity. cibtech.org This suggests that for analogues of this compound, the choice of solvent would be critical for processes like crystallization and formulation.
Computational studies have become invaluable in predicting the physicochemical properties of novel compounds. Machine learning models trained on datasets of fluorinated compounds can provide estimates for logP and pKa with increasing accuracy. chemrxiv.orgenamine.netblackthorn.ai For the this compound series, such predictions can guide the synthesis of analogues with desired physicochemical profiles. For example, a higher predicted logP would suggest lower aqueous solubility and higher membrane permeability.
The crystal structure of quinazolinone derivatives reveals insights into their solid-state properties. X-ray crystallography studies on substituted quinazolinones have shown that intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the packing of molecules in the crystal lattice. mdpi.comresearchgate.net For this compound and its analogues, the fluorine atoms can participate in halogen bonding, further influencing the crystal packing and, consequently, the melting point and dissolution rate. The planarity of the quinazolinone ring system also facilitates stacking interactions.
Future Research Directions and Potential Applications in Chemical Science
Exploration of Novel Reactivity and Transformation Pathways for 5,7-Difluoro-2-methylquinazolin-4-ol
The reactivity of the quinazolinone core is well-established, with the 3,4-double bond being susceptible to attack by various anionic reagents. nih.gov For this compound, the electron-withdrawing nature of the two fluorine atoms is expected to significantly influence its reactivity profile. These fluorine atoms would likely render the aromatic ring more electron-deficient, making it more susceptible to nucleophilic aromatic substitution reactions. This enhanced reactivity could be exploited to introduce a variety of functional groups at the 5- and 7-positions, paving the way for the synthesis of a diverse library of derivatives.
Furthermore, the methyl group at the 2-position presents a handle for various transformations. researchgate.net It can potentially undergo oxidation to a formyl group or be functionalized through other reactions, allowing for the extension of the quinazolinone scaffold. researchgate.net The tautomeric nature of the quinazolinone ring system also contributes to its reactivity, facilitating a wide spectrum of chemical transformations. researchgate.net
Advanced Applications in Materials Science and Organic Electronics
The incorporation of fluorine into organic molecules is a well-known strategy for tuning their electronic and photophysical properties. researchgate.netnih.gov Quinazolinone derivatives, particularly those with extended π-conjugated systems, have shown promise as fluorescent materials. researchgate.netresearchgate.netrsc.org The donor-acceptor design is a classic approach to synthesizing new fluorescent molecules, and the quinazolinone moiety can act as an effective acceptor. researchgate.net
For this compound, the presence of fluorine atoms could enhance its fluorescent properties, potentially leading to a high photoluminescence quantum yield. researchgate.net This makes it a candidate for development as a fluorescent probe for various applications, including bioimaging. nih.govrsc.org Depending on the substitution pattern, quinazolinone-based probes have been shown to target specific organelles within cells, such as mitochondria and lysosomes. rsc.org The fluorine atoms could also modulate the Stokes shift, which is a desirable property for fluorescent probes. researchgate.net
In the realm of organic electronics, fluorinated heterocycles are of great interest for the creation of novel optoelectronic materials. researchgate.net The specific electronic properties conferred by the difluoro substitution pattern in this compound could make it a building block for organic semiconductors or other components of organic light-emitting diodes (OLEDs).
Role of Fluorination in Modulating General Chemical Properties of Quinazolinones for Rational Design
The introduction of fluorine into a molecule profoundly alters its physicochemical properties. researchgate.net In this compound, the two fluorine atoms are expected to have the following effects:
Acidity and Basicity: The strong electron-withdrawing nature of fluorine will likely increase the acidity of the N-H proton and decrease the basicity of the nitrogen atoms in the quinazolinone ring.
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its solubility and transport properties across biological membranes.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds often more resistant to metabolic degradation. This is a highly desirable property in the design of therapeutic agents.
Molecular Interactions: Fluorine can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can influence crystal packing and binding to biological targets.
Understanding these effects is crucial for the rational design of new quinazolinone derivatives with tailored properties for specific applications. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into how fluorination influences the electronic structure and properties of these molecules. researchgate.netnih.gov
Challenges and Opportunities in the Scalable Synthesis of Complex Fluorinated Heterocycles
The synthesis of complex fluorinated heterocycles on a large scale presents both challenges and opportunities. acs.orgresearchgate.net While numerous methods exist for the synthesis of the quinazolinone core, the introduction of specific fluorination patterns can be difficult. nih.govwikipedia.orgwikipedia.orgijarsct.co.in
One of the most common methods for synthesizing 4(3H)-quinazolinones is the Niementowski synthesis, which involves the reaction of anthranilic acids with amides. nih.govwikipedia.org For this compound, this would likely involve the use of a difluorinated anthranilic acid derivative. The availability and cost of such starting materials can be a limiting factor for scalable synthesis.
However, recent advances in fluorination chemistry and synthetic methodology offer new opportunities. rsc.orgnih.govle.ac.uk The development of novel fluorinating reagents and catalytic methods could provide more efficient and cost-effective routes to complex fluorinated heterocycles. acs.org Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions and improve yields. nih.govijarsct.co.in
Below is a hypothetical synthetic approach for this compound based on the Niementowski reaction:
| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |
| 2-Amino-4,6-difluorobenzoic acid | Acetamide | Niementowski Synthesis | This compound |
Interdisciplinary Research Collaborations and Emerging Technologies for Quinazoline (B50416) Research
The future of quinazoline research, particularly in the context of complex derivatives like this compound, will heavily rely on interdisciplinary collaborations. The diverse potential applications of these compounds necessitate the combined expertise of organic chemists, medicinal chemists, materials scientists, and computational chemists.
Emerging technologies will also play a pivotal role. High-throughput screening methods can rapidly evaluate the biological activity of new quinazolinone derivatives, while advanced spectroscopic and analytical techniques will be essential for their characterization. Computational modeling and machine learning are becoming increasingly powerful tools for predicting the properties of new molecules and guiding synthetic efforts. nih.govrsc.org These in silico methods can help to prioritize synthetic targets and reduce the time and resources required for drug discovery and materials development. nih.gov The continued development of these interdisciplinary approaches and technologies will undoubtedly unlock the full potential of the quinazoline scaffold in the years to come. nih.govresearchgate.net
Q & A
Q. What experimental designs address discrepancies in cytotoxicity profiles across cell lines?
- Methodological Answer : Use multi-omics approaches (transcriptomics/proteomics) to identify cell-specific resistance mechanisms. Dose-response curves (72-hour exposure) with synergy scoring (Chou-Talalay method) differentiate additive vs. synergistic effects in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
